Product packaging for Vinyl-L-NIO hydrochloride(Cat. No.:CAS No. 728944-69-2)

Vinyl-L-NIO hydrochloride

Cat. No.: B560373
CAS No.: 728944-69-2
M. Wt: 235.71 g/mol
InChI Key: DIWIMDZKSYTKCZ-FJXQXJEOSA-N
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Description

Overview of Nitric Oxide (NO) as a Biological Signaling Molecule

Nitric Oxide (NO) is a unique, gaseous, and highly reactive free radical that functions as a critical signaling molecule in mammals and other organisms. wikipedia.orgbiomolther.org Unlike classical signaling molecules that interact with cell surface receptors, the small, lipophilic nature of NO allows it to diffuse rapidly across cell membranes, enabling it to act on nearby cells in a paracrine fashion or within the cell of its origin (autocrine signaling). biomolther.orgcusabio.comtocris.com It is synthesized from the amino acid L-arginine by the family of Nitric Oxide Synthase (NOS) enzymes. biomolther.orgdoi.org

The biological roles of NO are extensive and diverse, including:

Vasodilation: NO is a potent vasodilator, crucial for regulating blood pressure and blood flow. It relaxes the smooth muscle in blood vessel walls, leading to their dilation. wikipedia.orgoup.com This function is identical to the previously identified endothelium-derived relaxing factor (EDRF). ahajournals.org

Neurotransmission: In the nervous system, NO acts as an unconventional neurotransmitter, modulating synaptic plasticity, which is fundamental for learning and memory. wikipedia.orgfrontiersin.orgmdpi.com

Immune Response: NO is a key component of the innate immune system, utilized by immune cells like macrophages to exert cytotoxic and cytostatic effects against pathogens, including bacteria, parasites, and viruses, as well as tumor cells. tocris.comelisakits.co.uk

The concentration and cellular context of NO production determine whether its effects are beneficial or detrimental. biomolther.org While physiological levels are essential for homeostasis, sustained overproduction is associated with inflammation, septic shock, and neurodegenerative diseases. nih.gov

Classification and Functional Divergence of Nitric Oxide Synthase Isoforms

There are three main isoforms of NOS, each encoded by a separate gene and exhibiting distinct tissue distributions, regulatory mechanisms, and functional roles. tocris.comwikipedia.org They are broadly classified as either constitutive (constantly present and calcium-dependent) or inducible (synthesized in response to specific stimuli and calcium-independent). openbiochemistryjournal.com

FeatureNeuronal NOS (nNOS or NOS-1)Endothelial NOS (eNOS or NOS-3)Inducible NOS (iNOS or NOS-2)
Primary Location Central & peripheral neurons, skeletal muscle. wikipedia.orgopenbiochemistryjournal.comnih.govVascular endothelial cells, platelets. doi.orgnih.govMacrophages, neutrophils, hepatocytes (when induced). oup.comnih.gov
Regulation Constitutive, Ca²⁺/calmodulin-dependent. openbiochemistryjournal.comnih.govConstitutive, Ca²⁺/calmodulin-dependent, shear stress. ahajournals.orgopenbiochemistryjournal.comphysiology.orgInducible by cytokines (e.g., TNF-α, IFN-γ) and LPS; Ca²⁺-independent. doi.orgoup.comelisakits.co.uk
NO Output Low, pulsatile bursts. openbiochemistryjournal.comLow, basal release. openbiochemistryjournal.comHigh, sustained output for hours/days. nih.gov
Primary Function Neurotransmission, synaptic plasticity, smooth muscle relaxation. oup.comwikipedia.orgopenbiochemistryjournal.comRegulation of vascular tone, blood pressure, anti-atherosclerosis. oup.comahajournals.orgwikipedia.orgImmune defense, inflammation, host defense against pathogens. oup.comelisakits.co.ukmdpi.com

Neuronal NOS (nNOS), or NOS-1, is primarily found in nervous tissue, where it functions as a neurotransmitter. wikipedia.orgnih.gov Its activity is tightly regulated by intracellular calcium levels. openbiochemistryjournal.com nNOS plays a significant role in synaptic plasticity, the central regulation of blood pressure, and the relaxation of smooth muscle in various organs. wikipedia.orgnih.gov For instance, NO produced by nNOS in nitrergic nerves is critical for penile erection by mediating the relaxation of the corpus cavernosum smooth muscle. oup.com The enzyme contains a unique PDZ domain at its N-terminus, which allows it to bind to other proteins and localize to specific subcellular compartments, such as the postsynaptic density in neurons. mdpi.com

Endothelial NOS (eNOS), or NOS-3, is predominantly expressed in the endothelial cells that line blood vessels. oup.comwikipedia.org Like nNOS, it is a constitutive, calcium-dependent enzyme. openbiochemistryjournal.com The NO produced by eNOS is essential for maintaining vascular health. wikipedia.org It acts as a primary regulator of vascular tone, controlling blood pressure. oup.comahajournals.org Furthermore, eNOS-derived NO has significant anti-atherosclerotic properties; it inhibits platelet aggregation and adhesion, prevents the adhesion of leukocytes to the vascular wall, and controls the proliferation of vascular smooth muscle cells. oup.comahajournals.org Dysfunction of eNOS is a hallmark of many cardiovascular diseases. ahajournals.org

Inducible NOS (iNOS), or NOS-2, is fundamentally different from the constitutive isoforms. Its expression is typically low or absent in resting cells but is induced by inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and various cytokines. oup.comnih.govmdpi.com Unlike nNOS and eNOS, iNOS activity is independent of intracellular calcium concentrations because calmodulin is so tightly bound to it. doi.orgfrontiersin.org This allows iNOS to produce large, sustained amounts of NO, which can be several orders of magnitude greater than that produced by the constitutive enzymes. nih.gov This high output of NO is a powerful antimicrobial and tumoricidal weapon in the immune system. elisakits.co.ukmdpi.com However, the dysregulated and excessive production of NO by iNOS is a key factor in the pathophysiology of septic shock and various chronic inflammatory and autoimmune diseases. oup.comnih.govnih.gov

Endothelial Nitric Oxide Synthase (eNOS)

Rationale for Selective Nitric Oxide Synthase Modulation in Biological Research

The distinct and sometimes opposing roles of the NOS isoforms necessitate the development of selective modulators—compounds that can inhibit or activate one isoform without affecting the others. ontosight.aimdpi.com Non-selective inhibition of all three isoforms can lead to complex and often undesirable physiological effects. For example, while inhibiting the overactive iNOS in septic shock might be beneficial, the simultaneous inhibition of eNOS could cause dangerous hypertension and reduce blood flow to vital organs. nih.govtandfonline.com

Selective inhibitors are invaluable tools in biological research for several reasons:

Dissecting Physiological Roles: They allow researchers to isolate and study the specific contribution of each NOS isoform to complex biological processes. patsnap.com

Therapeutic Potential: Isoform-selective inhibitors hold promise for treating diseases where a specific NOS isoform is dysregulated. ontosight.ainih.gov For instance, selective nNOS inhibitors are explored for neuroprotective effects in conditions like stroke, while selective iNOS inhibitors are investigated for their anti-inflammatory properties in diseases like rheumatoid arthritis. mdpi.compatsnap.comnih.gov

Minimizing Side Effects: By targeting only the relevant isoform, the risk of side effects associated with modulating the other isoforms is significantly reduced. mdpi.com

The compound Vinyl-L-NIO is a prime example of such a tool, developed as a potent and selective inhibitor of the nNOS isoform, enabling researchers to probe its specific functions. caymanchem.comoup.comscbt.com

Historical Context of Arginine-Based Nitric Oxide Synthase Inhibitors

The first generation of NOS inhibitors were developed based on the structure of the natural substrate, L-arginine. nih.gov Since all NOS isoforms use L-arginine to produce NO, simple modifications to this amino acid created effective competitive inhibitors. nih.govtandfonline.com

Key early examples include:

N-monomethyl-L-arginine (L-NMMA)

Nω-Nitro-L-arginine (L-NNA)

Nω-Nitro-L-arginine methyl ester (L-NAME)

These compounds were instrumental in the initial discovery and characterization of the physiological functions of NO. researchgate.net By administering these inhibitors in vitro and in vivo, scientists could block NO production and observe the resulting effects, confirming the role of NO in processes like vasodilation. researchgate.net However, a major limitation of these first-generation inhibitors is their lack of selectivity among the NOS isoforms. nih.gov They generally inhibit nNOS and eNOS more potently than iNOS, but they cannot effectively distinguish between the constitutive isoforms. nih.gov This non-selectivity posed a significant challenge for both research and therapeutic development, driving the search for new generations of inhibitors with improved isoform specificity, which ultimately led to the creation of compounds like L-N-iminoethyl-L-lysine (L-NIL) for iNOS and Vinyl-L-NIO for nNOS. nih.govnih.gov

Positioning of Vinyl-L-NIO (hydrochloride) as a Research Probe for Neuronal Nitric Oxide Synthase Inhibition

Vinyl-L-NIO (hydrochloride), with the chemical name N5-(1-imino-3-butenyl)-L-ornithine, monohydrochloride, has emerged as a valuable tool in biological research due to its potency and selectivity as an inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. medchemexpress.comcaymanchem.comscbt.com Its utility lies in its ability to help researchers dissect the specific contributions of nNOS-derived nitric oxide from those produced by eNOS and iNOS in various physiological and pathophysiological models. pnas.org

The primary characteristic that makes Vinyl-L-NIO a powerful research probe is its significant selectivity for nNOS over the other two isoforms. caymanchem.comfishersci.com This selectivity is quantified by comparing its inhibitory constant (Ki) or its 50% inhibitory concentration (IC50) for each enzyme. Research findings indicate that Vinyl-L-NIO is substantially more potent against nNOS. For instance, the Ki values for the inhibition of nNOS, eNOS, and iNOS are approximately 100 nM, 12 µM, and 60 µM, respectively. caymanchem.comvincibiochem.itglpbio.com This translates to Vinyl-L-NIO being about 120-fold more selective for nNOS than for eNOS, and 600-fold more selective for nNOS than for iNOS. oup.com

Table 2: Inhibitory Potency of Vinyl-L-NIO against NOS Isoforms

NOS IsoformInhibitory Constant (Ki)Reference
Neuronal NOS (nNOS)~100 nM (0.1 µM) caymanchem.comglpbio.comnih.gov
Endothelial NOS (eNOS)~12 µM caymanchem.comglpbio.comnih.gov
Inducible NOS (iNOS)~60 µM caymanchem.comglpbio.comnih.gov

Beyond its competitive inhibition, Vinyl-L-NIO also functions as a mechanism-based inactivator of nNOS. nih.gov In the presence of the necessary cofactors NADPH and O₂, Vinyl-L-NIO irreversibly inactivates the nNOS enzyme. caymanchem.comglpbio.com This inactivation is accompanied by the loss of the enzyme's heme group. nih.gov The unsaturated vinyl moiety in the compound's structure is critical for this inactivation mechanism. nih.gov Its saturated analog, N5-(1-imino-3-butyl)-L-ornithine (Ethyl-L-NIO), also inhibits nNOS but does not cause this mechanism-based inactivation, highlighting the importance of the vinyl group in the irreversible action of Vinyl-L-NIO. nih.govcaymanchem.com This dual capability of potent competitive inhibition and irreversible inactivation makes Vinyl-L-NIO a highly specific and effective probe for studying the roles of nNOS in complex biological systems, such as in models of muscular dystrophy and neurological function. pnas.orgumich.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClN3O2 B560373 Vinyl-L-NIO hydrochloride CAS No. 728944-69-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWIMDZKSYTKCZ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=NCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC(=NCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849566
Record name (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728944-69-2
Record name (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Inhibition Profile of Vinyl L Nio Hydrochloride

Isoform Selectivity in Nitric Oxide Synthase Inhibition

Vinyl-L-NIO demonstrates a marked preference for the neuronal isoform of nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. caymanchem.combertin-bioreagent.comvincibiochem.it This selectivity is quantified by its inhibition constant (K_i), which is significantly lower for nNOS compared to the other isoforms.

Vinyl-L-NIO is a potent inhibitor of nNOS. caymanchem.combertin-bioreagent.comvincibiochem.it Research has determined its K_i value for nNOS to be in the nanomolar range, specifically 100 nM. caymanchem.combertin-bioreagent.comvincibiochem.itnih.gov This high affinity underscores its potent inhibitory effect on this particular isoform. Another study reported a K_i value of 90 nM for the irreversible inactivation of nNOS. caymanchem.comresearchgate.net

In comparison to its potent inhibition of nNOS, Vinyl-L-NIO is a significantly weaker inhibitor of eNOS. The reported K_i value for eNOS is 12 µM. caymanchem.combertin-bioreagent.comvincibiochem.it This indicates a much lower affinity for the endothelial isoform.

The inhibitory effect of Vinyl-L-NIO on iNOS is also considerably less pronounced than on nNOS. The K_i value for iNOS has been reported to be 60 µM. caymanchem.combertin-bioreagent.comvincibiochem.it This further highlights the selectivity of Vinyl-L-NIO for the neuronal isoform.

Table 1: Isoform Selectivity of Vinyl-L-NIO (hydrochloride)

NOS Isoform K_i Value
nNOS 100 nM caymanchem.combertin-bioreagent.comvincibiochem.itnih.gov
eNOS 12 µM caymanchem.combertin-bioreagent.comvincibiochem.it
iNOS 60 µM caymanchem.combertin-bioreagent.comvincibiochem.it

Comparative Inhibition of eNOS (K_i values)

Mechanism of Nitric Oxide Synthase Inactivation by Vinyl-L-NIO (hydrochloride)

The interaction of Vinyl-L-NIO with nNOS is multifaceted, involving both competitive binding and a subsequent reaction-based inactivation. nih.gov

Vinyl-L-NIO initially binds to nNOS in a competitive manner with respect to the substrate, L-arginine. researchgate.net This reversible binding is the first step in its inhibitory action. researchgate.net The affinity of this competitive binding is reflected in its K_i value of 100 nM. researchgate.net This competitive nature means that its initial inhibitory effects can be reversed by increasing the concentration of the natural substrate, L-arginine.

Following the initial competitive binding, Vinyl-L-NIO acts as a mechanism-based inactivator of nNOS. researchgate.netnih.gov This inactivation is an irreversible process that occurs in the presence of NADPH and O2. caymanchem.comresearchgate.net The rate of this inactivation (k_inact) has been measured at 0.078 min⁻¹, with a K_i for this inactivation process of 90 nM. caymanchem.comresearchgate.net This reaction-based mechanism is dependent on the unsaturated vinyl moiety of the molecule. nih.gov The inactivation process is associated with the loss or modification of the heme cofactor within the nNOS enzyme. researchgate.netnih.gov It is noteworthy that Vinyl-L-NIO does not cause inactivation of iNOS. caymanchem.comresearchgate.net While it can inactivate eNOS, it requires approximately 20-fold higher concentrations to achieve a rate of inactivation that is 75% of that observed with nNOS. caymanchem.comresearchgate.net

Role of the Unsaturated Vinyl Moiety in Inactivation Mechanism

The inactivation of nNOS by Vinyl-L-NIO is critically dependent on its unsaturated vinyl moiety. nih.gov This structural feature is essential for the mechanism-based inactivation of the enzyme. nih.gov In contrast, the saturated analog, N⁵-(1-imino-3-butyl)-L-ornithine, which has a similar binding affinity, does not cause inactivation. nih.gov This highlights the indispensable role of the double bond in the butenyl group for the irreversible inhibition of nNOS by Vinyl-L-NIO. nih.gov While the precise mechanism is not fully elucidated, it is understood that the vinyl group is integral to the process that leads to the enzyme's inactivation. nih.gov

Kinetic Parameters of Inactivation (k_inact, K_i)

Vinyl-L-NIO exhibits a strong preference for inhibiting the nNOS isoform over eNOS and iNOS. caymanchem.comresearchgate.net In initial rate measurements, Vinyl-L-NIO acts as a competitive inhibitor of nNOS with a K_i value of 100 nM. caymanchem.comresearchgate.netnih.gov For eNOS and iNOS, the K_i values are significantly higher, at 12 µM and 60 µM, respectively, demonstrating its selectivity for the neuronal isoform. caymanchem.comglpbio.combertin-bioreagent.com

In the presence of necessary cofactors, Vinyl-L-NIO acts as a mechanism-based inactivator of nNOS. researchgate.netnih.gov The kinetic parameters for this irreversible inactivation have been determined to be a k_inact of 0.078 min⁻¹ and a K_i of 90 nM. caymanchem.comresearchgate.netnih.govglpbio.com Vinyl-L-NIO does not cause inactivation of iNOS. caymanchem.comresearchgate.netnih.gov While it can inactivate eNOS, it requires approximately 20-fold higher concentrations to achieve a rate of inactivation that is 75% of that observed with nNOS. caymanchem.comresearchgate.netnih.gov

Kinetic Parameters of Vinyl-L-NIO Inhibition on NOS Isoforms

Parameter nNOS eNOS iNOS
K_i (Initial Rate) 100 nM 12 µM 60 µM
K_i (Inactivation) 90 nM - -
k_inact 0.078 min⁻¹ - Not Inactivated

Dependence on Cofactors (NADPH, O₂) for Inactivation

The irreversible, mechanism-based inactivation of nNOS by Vinyl-L-NIO is a process that is dependent on the presence of specific cofactors. caymanchem.comresearchgate.netnih.govglpbio.com This inactivation occurs only in the presence of both NADPH and molecular oxygen (O₂). caymanchem.comresearchgate.netnih.govglpbio.com Furthermore, the inactivation of nNOS by Vinyl-L-NIO is also dependent on the presence of Ca²⁺/calmodulin. researchgate.netnih.gov This cofactor dependence is a hallmark of mechanism-based inactivators that require catalytic turnover by the target enzyme to be converted into a reactive species that then inactivates the enzyme.

Structural Insights into Nitric Oxide Synthase Vinyl L Nio Hydrochloride Interactions

Protein-Ligand Binding Site Analysis of nNOS with Vinyl-L-NIO (hydrochloride)

The binding of Vinyl-L-NIO to the active site of nNOS has been elucidated through kinetic studies and X-ray crystallography. rcsb.orgnih.gov Initially, Vinyl-L-NIO binds reversibly to nNOS, acting as a competitive inhibitor with respect to the natural substrate, L-arginine. nih.govresearchgate.net This initial binding is characterized by a low Ki value, indicating high affinity for the enzyme. nih.gov

Crystallographic analysis of the rat nNOS heme domain in complex with Vinyl-L-NIO (PDB ID: 1MMW) provides a detailed view of the interactions within the binding pocket. rcsb.org The inhibitor positions itself in the active site in a manner similar to L-arginine. The α-amino and carboxylate groups of the ornithine backbone of Vinyl-L-NIO form crucial hydrogen bonds with key residues in the active site, anchoring it in place. These interactions typically involve residues like glutamate, which is highly conserved across NOS isoforms and is critical for binding the α-amino group of L-arginine. researchgate.net

The defining feature of Vinyl-L-NIO is its N⁵-(1-imino-3-butenyl) side chain, which extends into the active site channel towards the heme group. nih.govrcsb.org This binding is associated with a type I optical difference spectrum, which signifies that the inhibitor binds near the heme cofactor but does not directly coordinate with the heme iron as a sixth axial ligand in its initial binding state. nih.govresearchgate.net However, in the presence of the necessary cofactors NADPH and O₂, Vinyl-L-NIO acts as a mechanism-based inactivator, leading to the irreversible inactivation of nNOS. nih.govresearchgate.net This inactivation process is dependent on the unsaturated vinyl moiety and is accompanied by the modification or loss of the heme cofactor. nih.govnih.gov The saturated analog, N⁵-(1-imino-3-butyl)-L-ornithine, does not cause inactivation despite having a similar binding affinity, highlighting the critical role of the vinyl group in the irreversible mechanism. researchgate.netnih.gov

ParameterValue (nNOS)Reference
Binding Mode Competitive with L-arginine nih.govresearchgate.net
Ki (initial binding) 100 nM nih.govresearchgate.net
KI (inactivation) 90 nM nih.govresearchgate.net
k_inact 0.078 min⁻¹ nih.govresearchgate.net
PDB ID 1MMW rcsb.orgnih.gov

Structural Determinants of Isoform Selectivity

Vinyl-L-NIO exhibits significant selectivity for nNOS over the other two major isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). nih.govoup.comoup.com This selectivity is a key feature that makes it a valuable tool in research for differentiating the physiological and pathological roles of the different NOS isoforms. nih.gov

The isoform selectivity arises from subtle but significant differences in the architecture of the active sites among nNOS, eNOS, and iNOS. While the primary binding interactions for the L-ornithine backbone are largely conserved, the shape and volume of the substrate-binding channel differ. The active site of nNOS is comparatively larger, which can better accommodate the specific conformation of the butenyl side chain of Vinyl-L-NIO.

Kinetic data strongly support this selectivity. The 50% inhibitory concentration (IC₅₀) for nNOS is in the nanomolar range, whereas for eNOS and iNOS, it is in the micromolar range, making Vinyl-L-NIO approximately 120-fold more selective for nNOS over eNOS and 600-fold more selective over iNOS. oup.comoup.com Furthermore, while Vinyl-L-NIO is a potent mechanism-based inactivator of nNOS, it does not inactivate iNOS. nih.gov The endothelial isoform requires significantly higher concentrations (around 20-fold) to achieve a rate of inactivation that is only about 75% of that seen with nNOS. nih.gov These differences in inactivation kinetics are a primary determinant of its functional selectivity in cellular and in vivo contexts.

NOS IsoformIC₅₀ (µM)Selectivity Ratio (vs. nNOS)InactivationReference
nNOS ~0.11Yes (potent) oup.comoup.com
eNOS ~12120Yes (weak) oup.comoup.com
iNOS ~60600No oup.comoup.com

Displacement of Heme Structural Water in the Active Site upon Inhibitor Binding

X-ray crystal structures of nNOS complexed with various inhibitors and substrates often reveal the presence of a structural water molecule in the active site. nih.gov This water molecule is typically hydrogen-bonded to the two heme propionate (B1217596) groups and the inhibitor itself. nih.gov The displacement of such a water molecule upon inhibitor binding can be an entropically favorable event, potentially increasing the binding affinity of the ligand.

In the crystal structure of nNOS bound to Vinyl-L-NIO (PDB ID: 1MMW), a structural water molecule (HOH 53) is observed in the active site. nih.gov This water molecule is positioned to form hydrogen bonds with the heme propionates. Analysis of various nNOS-inhibitor complexes shows that some inhibitors are designed to displace this water molecule to enhance binding. nih.gov However, in the case of Vinyl-L-NIO, the structure indicates that the water molecule remains present, hydrogen-bonded to the heme propionates. nih.gov This suggests that the high affinity and inhibitory potency of Vinyl-L-NIO are not derived from the entropic benefit of displacing this specific structural water molecule but rather from the precise complementary fit and interactions of its side chain within the active site channel.

PDB IDLigandHeme Structural WaterReference
1MMW Vinyl-L-NIOHOH 53 (Present) nih.gov
1k2r L-NNAHOH 82 (Present) nih.gov
1qwc 1400WDisplaced nih.gov
1vag AR-R17477Displaced nih.gov

Conformational Changes in Nitric Oxide Synthase Upon Vinyl-L-NIO (hydrochloride) Binding

Nitric oxide synthase enzymes are complex, multi-domain proteins that undergo significant conformational changes to facilitate catalysis. nih.gov These enzymes consist of a C-terminal reductase domain and an N-terminal oxygenase domain, connected by a calmodulin (CaM) binding region. researchgate.net Electron transfer from NADPH in the reductase domain to the heme in the oxygenase domain requires the FMN-binding subdomain to shuttle back and forth, a process regulated by the binding of CaM. nih.govresearchgate.net

The binding of substrate or inhibitors to the oxygenase domain can influence this conformational landscape. For Vinyl-L-NIO, the initial competitive binding occurs within the oxygenase active site. nih.gov The subsequent mechanism-based inactivation, which is Ca²⁺/calmodulin-dependent, implies that the enzyme must be in its active conformation for the inactivation to proceed. nih.govresearchgate.net This suggests that CaM must be bound, allowing the reductase domain to interact productively with the oxygenase domain.

The inactivation process itself, which leads to the loss or modification of the heme cofactor, represents a profound and irreversible conformational and chemical change to the enzyme. nih.govnih.gov This loss of the heme disrupts the structural integrity of the oxygenase domain and abolishes not only the enzyme's ability to produce nitric oxide but also its L-arginine-independent NADPH oxidase activity. nih.gov However, the cytochrome c reduction activity, which is a function of the reductase domain, remains unaffected, indicating that the inactivation is localized to the oxygenase domain and does not cause a global unfolding of the entire protein. nih.gov

Structure Activity Relationships Sar of Vinyl L Nio Hydrochloride and Analogues

Impact of Structural Modifications on Nitric Oxide Synthase Inhibitory Potency and Selectivity

Vinyl-L-NIO is a potent inhibitor of nNOS, with reported Ki values of approximately 90-100 nM. researchgate.netglpbio.comnih.govbertin-bioreagent.com Its selectivity for nNOS is significant when compared to the other major isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). For eNOS and iNOS, the Ki values are in the micromolar range, specifically 12 µM and 60 µM, respectively, indicating a much lower affinity for these isoforms. glpbio.combertin-bioreagent.com This preferential inhibition highlights the therapeutic potential of targeting nNOS in conditions where its overactivity is implicated. researchgate.netnih.gov

The inhibitory action of Vinyl-L-NIO on nNOS is not only competitive with the substrate L-arginine but also mechanism-based. researchgate.netnih.gov In the presence of NADPH and O2, it causes irreversible inactivation of nNOS, a process that is dependent on Ca2+/calmodulin. researchgate.netnih.gov This inactivation is associated with the loss or modification of the heme cofactor within the enzyme. researchgate.netnih.gov In contrast, iNOS is not inactivated by Vinyl-L-NIO, and eNOS requires significantly higher concentrations (approximately 20-fold) to achieve a comparable rate of inactivation to that seen with nNOS. researchgate.netnih.gov

Structural modifications to the Vinyl-L-NIO scaffold have a profound impact on its inhibitory profile. Even minor changes can alter both potency and isoform selectivity, sometimes shifting the preference towards iNOS or resulting in non-selective inhibition. nih.gov For instance, the introduction of a methyl group to the butenyl moiety of Vinyl-L-NIO leads to derivatives that exhibit slow-on, slow-off kinetics rather than the irreversible inactivation characteristic of the parent compound. nih.gov

Table 1: Inhibitory Potency of Vinyl-L-NIO and its Saturated Analog

CompoundnNOS KieNOS KiiNOS KiSelectivity Profile
Vinyl-L-NIO (hydrochloride)100 nM glpbio.com12 µM glpbio.com60 µM glpbio.comnNOS selective
N5-(1-imino-3-butyl)-L-ornithine5.3 µM caymanchem.com18 µM caymanchem.com12 µM caymanchem.comModestly selective, favors iNOS based on Ki/Km caymanchem.com

Role of the N5-(1-imino-3-butenyl) Moiety in nNOS Specificity

The N5-(1-imino-3-butenyl) moiety is a critical determinant of Vinyl-L-NIO's potent and selective inhibition of nNOS. researchgate.netnih.govnih.gov This unsaturated side chain is directly implicated in the mechanism-based inactivation of the enzyme. nih.gov The vinyl group, in particular, is essential for the irreversible inactivation process that leads to the loss of the nNOS heme cofactor. nih.gov

X-ray crystallography studies have provided insights into the binding interactions between Vinyl-L-NIO and rat nNOS, helping to elucidate the structural basis for its moderate nNOS selectivity. nih.gov The specific orientation and interactions of the N5-(1-imino-3-butenyl) group within the active site of nNOS, which differs from the active sites of eNOS and iNOS, are thought to be responsible for its preferential binding and subsequent inactivation of the neuronal isoform.

Comparison with Saturated Derivatives (e.g., N5-(1-imino-3-butyl)-L-ornithine) and Their Inactivity

A compelling piece of evidence for the crucial role of the vinyl group comes from the comparison of Vinyl-L-NIO with its saturated analog, N5-(1-imino-3-butyl)-L-ornithine (also known as Ethyl-L-NIO). caymanchem.comnih.gov While N5-(1-imino-3-butyl)-L-ornithine does bind to nNOS with a Ki value of 5.3 µM, it does not cause the mechanism-based inactivation observed with Vinyl-L-NIO. caymanchem.comnih.gov This saturated derivative fails to inactivate nNOS in the presence of NADPH and O2. caymanchem.com

This lack of inactivation, despite having a similar affinity in the low micromolar range, underscores the dependence of the irreversible inhibitory mechanism on the unsaturated vinyl moiety. nih.gov Furthermore, the selectivity profile of the saturated analog is altered. While it inhibits nNOS, it does not exhibit the significant selectivity for nNOS over eNOS seen with Vinyl-L-NIO and, based on the Ki/Km ratio, it shows a preference for iNOS. caymanchem.com This stark difference in activity and selectivity upon saturation of the butenyl side chain firmly establishes the vinyl group as a key pharmacophoric element for the potent and selective mechanism-based inactivation of nNOS by Vinyl-L-NIO.

Elucidation of Key Pharmacophores for nNOS Inhibition

Based on the structure-activity relationships of Vinyl-L-NIO and its analogs, several key pharmacophoric features essential for potent and selective nNOS inhibition can be elucidated. These features represent the crucial interaction points between the inhibitor and the enzyme's active site.

The primary pharmacophoric elements include:

The L-ornithine backbone: This provides the fundamental scaffold that mimics the natural substrate, L-arginine, allowing the inhibitor to bind to the active site. nih.gov The α-amino and carboxyl groups are essential for anchoring the molecule within the binding pocket through interactions with key residues.

The amidine group: The N5-imino group is a critical feature that mimics the guanidinium (B1211019) group of L-arginine. nih.gov This group is essential for binding to the active site.

The unsaturated vinyl group: As highlighted previously, the terminal vinyl group on the butenyl chain is the key to the mechanism-based inactivation of nNOS. nih.gov Its presence is directly responsible for the irreversible nature of the inhibition and contributes significantly to the compound's selectivity for nNOS over other isoforms. researchgate.netnih.gov

The specific length and conformation of the N5-substituent: The four-carbon chain of the N5-(1-imino-3-butenyl) moiety appears to be optimal for positioning the vinyl group correctly within the nNOS active site to facilitate the inactivation chemistry. Modifications to this chain length or the introduction of bulky groups, such as a methyl group, can alter the binding kinetics and reduce or eliminate the irreversible inhibition. nih.gov

Computational Methodologies in the Study of Vinyl L Nio Hydrochloride

Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as Vinyl-L-NIO, to its enzyme target. These methods provide a detailed, atom-level view of the inhibitor-enzyme complex, elucidating the specific interactions that govern binding affinity and selectivity.

Molecular Docking: Docking studies are employed to predict the preferred orientation of an inhibitor when bound to the active site of a protein. For Vinyl-L-NIO and related compounds, software such as AutoDock and SYBYL have been utilized. nih.gov These studies have been instrumental in understanding the binding of arginine-based inhibitors to the three main NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.govresearchgate.net

Research has shown that Vinyl-L-NIO binds to the nNOS active site in competition with the natural substrate, L-arginine. researchgate.net Docking simulations help to visualize how the vinyl group of the inhibitor orients within the active site, a feature critical to its mechanism of action. nih.govresearchgate.net The inactivation of nNOS by Vinyl-L-NIO is dependent on this unsaturated vinyl moiety; its saturated counterpart does not cause inactivation, highlighting the importance of the specific chemical structure in its biological activity. nih.govresearchgate.net The crystal structure of nNOS complexed with Vinyl-L-NIO (PDB ID: 1q2u) provides an experimental basis for validating and refining these docking models. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the inhibitor-enzyme complex over time. These simulations provide insights into the stability of the binding pose, the conformational changes in the enzyme upon inhibitor binding, and the role of solvent molecules. For analogues of L-NIO, MD simulations have been used to rationalize why certain modifications prevent them from acting as substrates by demonstrating that bulkier alkyl groups can block oxygen binding at the heme iron. researchgate.net In the case of Vinyl-L-NIO, MD simulations can help to understand the process of irreversible inactivation, which is known to be accompanied by the loss or modification of the nNOS heme cofactor. researchgate.netnih.govresearchgate.net

The inhibitory potency of Vinyl-L-NIO shows marked selectivity for the nNOS isoform, as determined by initial rate measurements. caymanchem.comglpbio.com

NOS IsoformKi ValueReference
Neuronal (nNOS)100 nM researchgate.netcaymanchem.comglpbio.com
Endothelial (eNOS)12 µM caymanchem.comglpbio.com
Inducible (iNOS)60 µM caymanchem.comglpbio.com

Furthermore, in the presence of required cofactors NADPH and O2, Vinyl-L-NIO acts as a mechanism-based inactivator of nNOS. researchgate.net

ParameterEnzymeValueReference
KI (Inactivation)nNOS90 nM researchgate.netcaymanchem.comglpbio.com
kinact (Inactivation Rate)nNOS0.078 min-1 researchgate.netcaymanchem.comglpbio.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Nitric Oxide Synthases

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of compounds with their biological activity. nih.goveurekaselect.com For NOS inhibitors, QSAR studies are crucial for identifying the key physicochemical properties that determine inhibitory potency and isoform selectivity, thereby guiding the design of new, more effective inhibitors. nih.govresearchgate.net

Various 1D, 2D, and 3D-QSAR models have been developed for different classes of NOS inhibitors. nih.goveurekaselect.com These models analyze descriptors related to:

Steric properties: Parameters like molecular volume and Calculated Molar Refractivity (CMR) are often significant. A negative correlation with steric bulk in certain regions of the molecule can indicate that smaller substituents are preferred for better fitting into the active site. nih.gov This aligns with findings for L-NIO analogues, where increased inhibitory potency correlated with decreased substituent size. researchgate.net

Electronic properties: The electronic nature of substituents is a critical factor, influencing interactions with amino acid residues in the enzyme's active site. nih.gov

Hydrophobicity: While some QSAR models for NOS inhibitors have noted a lack of hydrophobic terms, the strategic placement of hydrophobic or hydrophilic groups is essential for optimizing interactions and achieving selectivity. nih.gov

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful 3D-QSAR methods. acs.org These approaches have been successfully applied to inhibitors targeting the tetrahydrobiopterin (B1682763) (H4B) binding site of NOS, generating predictive models that provide clear guidelines for designing novel inhibitors with enhanced selectivity for a specific isoform, such as nNOS. acs.org Although specific QSAR studies focusing solely on Vinyl-L-NIO are not extensively published, the principles derived from studies on related arginine-based inhibitors are directly applicable to understanding its structure-activity profile.

In Silico Approaches to Mapping Active and Binding Sites of Nitric Oxide Synthases

In silico methods are instrumental in mapping the intricate topographies of the active and binding sites of enzymes like the NOS isoforms. These approaches help to identify subtle differences between the isoforms that can be exploited for the design of selective inhibitors such as Vinyl-L-NIO. nih.govresearchgate.net

Virtual Screening and Active Site Mapping: Computer-aided approaches like virtual screening allow for the rapid testing of large libraries of compounds against an enzyme's structure to identify potential inhibitors. nih.govresearchgate.net This process relies on an accurate map of the enzyme's active site. Computational tools like Site-Finder can predict the location and characteristics of binding pockets based on the protein's 3D coordinates. biorxiv.org Validated against crystal structures, these predicted sites guide docking simulations. biorxiv.org The differences in the active site architecture between nNOS, eNOS, and iNOS are key determinants of inhibitor selectivity. nih.govresearchgate.net The design of selective nNOS inhibitors has successfully utilized these delicate differences within the NOS active site. nih.gov

In Silico Site-Directed Mutagenesis: This technique involves computationally substituting specific amino acid residues in a protein model to predict the effect on ligand binding. nih.gov By simulating mutations at key positions within the NOS active site and then re-docking an inhibitor like Vinyl-L-NIO, researchers can determine which residues are critical for binding and selectivity. This method helps to understand why an inhibitor binds strongly to nNOS but weakly to eNOS or iNOS, providing a rationale for observed selectivity and guiding further inhibitor optimization. nih.gov For example, studies on other enzymes have shown that substitutions affecting side chain functional properties or molecular dimensions can significantly alter protein-chemical interactions. nih.gov

These computational strategies provide a robust framework for understanding the molecular basis of Vinyl-L-NIO's potent and selective inhibition of nNOS, complementing experimental data and accelerating the development of next-generation therapeutic agents targeting the nitric oxide pathway.

Applications in in Vitro Research Models

Elucidation of Neuronal Nitric Oxide Synthase Role in Cellular Processes

Vinyl-L-NIO's selectivity for nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), makes it an invaluable inhibitor for isolating the specific contributions of neuronal NO production. nih.govoup.com

In primary brain cultures, including those of cortical neurons, Vinyl-L-NIO has been instrumental in clarifying the role of nNOS in neuronal signaling and pathology. For instance, studies have utilized Vinyl-L-NIO to investigate the involvement of nNOS in neuronal death. nih.govjneurosci.org In experiments with primary cortical neurons, the nNOS-specific inhibitor Vinyl-L-NIO was used to determine the contribution of nNOS activity to neuronal death induced by conditioned media from microglia or monocytes stimulated with β-amyloid fibrils. The results indicated that while iNOS inhibitors could block this neuron death, Vinyl-L-NIO had no such effect, suggesting that nNOS activity was not the primary driver of apoptosis in this specific model. nih.govjneurosci.org

Furthermore, research on cerebellar granule neurons has employed Vinyl-L-NIO to probe the mechanisms of NMDA-induced neurotoxicity. pnas.org In these studies, the activation of COX-2 by nNOS was identified as a key step. The direct activation of purified COX-2 by nNOS was abolished by the presence of Vinyl-L-NIO, demonstrating the necessity of nNOS activity for this interaction. pnas.org

Table 1: Effect of Vinyl-L-NIO on nNOS-COX-2 Interaction

ConditionCOX-2 Activity (µmol/min/mg)
nNOS + COX-21.65 ± 0.15*
COX-20.75 ± 0.06
nNOS + COX-2 + Vinyl-L-NIO0.79 ± 0.07
Data from a study on cerebellar granular cultures, indicating a significant increase in COX-2 activity when incubated with nNOS, which is blocked by Vinyl-L-NIO. pnas.org

Neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, have served as robust models for studying nNOS function in a neuronal context. In differentiated SH-SY5Y cells, Vinyl-L-NIO was used to confirm that NMDA-induced NO production is mediated specifically by nNOS. nih.govresearchgate.net Pretreatment with Vinyl-L-NIO significantly attenuated the NMDA-activated NO production, whereas an iNOS inhibitor did not have the same effect. nih.govresearchgate.net

In SK-N-SH human neuroblastoma cells, Vinyl-L-NIO was employed to demonstrate that adrenomedullin (B612762) (ADM)-induced NO release is dependent on nNOS activation. oup.comnih.gov The stimulatory effect of ADM on NO release was completely blocked by Vinyl-L-NIO, highlighting the crucial role of nNOS in this signaling pathway. oup.comnih.gov Similarly, studies investigating the effects of estrogen in these cells found that Vinyl-L-NIO could inhibit estrogen-induced NO production, supporting the involvement of nNOS in this process. oup.com

Table 2: Effect of Vinyl-L-NIO on NMDA-Induced NO Production in SH-SY5Y Cells

TreatmentNO Production (% of Control)
Control100
NMDASignificantly Increased
NMDA + Vinyl-L-NIONo significant induction
This table summarizes findings that NMDA-activated NO production in differentiated SH-SY5Y cells is blocked by the nNOS inhibitor Vinyl-L-NIO. nih.govresearchgate.net

While direct studies using Vinyl-L-NIO in pituitary GH3 cells are not extensively documented in the provided context, the role of NO in these cells has been investigated using other NOS inhibitors. Research has shown that NO plays a permissive role in the occurrence of spontaneous intracellular Ca2+ oscillations in GH3 cells. nih.gov The use of the general NOS inhibitor L-NAME demonstrated that blocking NO synthesis abolished these oscillations. nih.gov Although not specifically mentioning Vinyl-L-NIO, these findings open avenues for future research using isoform-specific inhibitors to delineate the precise contribution of nNOS in pituitary cell function. The GH3 cell line is derived from a rat pituitary tumor and is known to secrete growth hormone. cellosaurus.org

The interplay between nitric oxide signaling and muscarinic acetylcholine (B1216132) receptors has been a subject of investigation in human neuroblastoma cells. While a direct study using Vinyl-L-NIO was not found, a related compound, L-NPLA, was used to explore the role of NO in the ethanol-induced upregulation of muscarinic acetylcholine receptors in human neuroblastoma cells. researchgate.net This suggests a potential area of research where Vinyl-L-NIO could be applied to specifically dissect the role of nNOS in modulating the function and expression of these receptors, which are known to be present in various neuroblastoma cell lines. nih.govmdpi.comnih.gov

Role in Pituitary GH3 Cell Nitric Oxide Production

Assessment of Nitric Oxide Synthase Inhibition in Phagocytes and Macrophages

The role of nitric oxide in the immune response, particularly in the function of phagocytic cells like macrophages, is another area where NOS inhibitors have been crucial.

In studies involving rat and murine phagocytes, L-NIO, a related compound to Vinyl-L-NIO, has been shown to be a potent inhibitor of NO synthesis. nih.gov It was observed to achieve maximal inhibition of NO synthesis within a short preincubation period. nih.gov This inhibitory action has been utilized to determine the critical role of NO in the killing of pathogens like Leishmania major by murine macrophages. nih.gov While the provided information focuses on L-NIO, the established potency of Vinyl-L-NIO as an nNOS inhibitor suggests its potential utility in dissecting the specific roles of different NOS isoforms in the complex signaling pathways of phagocytes, should nNOS be expressed and active in these cells under specific conditions.

Role in Leishmania major Killing in Murine Macrophages

Nitric oxide is a critical molecule in the immune response to various pathogens, including the protozoan parasite Leishmania major. Studies have shown that the killing of L. major by murine macrophages is dependent on the production of NO. nih.gov While the related compound L-NIO has been used to demonstrate the pivotal role of NO in Leishmania major killing in murine macrophages, the specific effects of Vinyl-L-NIO in this model are a subject of ongoing research. nih.gov Macrophages activated with stimuli like ZYM/IFN-γ or LPS/IFN-γ effectively kill L. major, and this leishmanicidal activity is completely blocked by N-iminoethyl-L-ornithine, highlighting the dependency on NO production. nih.gov The absence or disturbance of host microbiota can impair the ability of bone marrow-derived macrophages to be activated for Leishmania killing, a state characterized by reduced inducible nitric oxide synthase (iNOS) expression. frontiersin.org

Characterization of Endothelial Nitric Oxide Synthase Activity

Vinyl-L-NIO is a valuable tool for dissecting the roles of different NOS isoforms. It is a potent inhibitor of nitric oxide synthase, thereby reducing the production of nitric oxide. medchemexpress.com While it is a highly selective inhibitor of neuronal nitric oxide synthase (nNOS), it also inhibits endothelial nitric oxide synthase (eNOS), albeit at higher concentrations. nih.govoup.com This selectivity allows researchers to investigate the specific contributions of eNOS to various physiological and pathological processes.

Studies on Platelet Adhesion under Flow Conditions

The endothelium plays a crucial role in regulating platelet-vessel wall interactions, in part through the production of nitric oxide. nih.gov Studies using the related inhibitor L-NIO have demonstrated that endothelium-derived NO is a potent inhibitor of platelet adhesion under flow conditions. nih.gov Inhibition of NO production with L-NIO leads to a concentration-dependent increase in platelet adhesion to the extracellular matrix in the presence of endothelial cells. nih.gov Platelet adhesion is a critical process in both hemostasis and thrombosis, involving the interaction of platelet receptors with various ligands on the vessel wall. haematologica.orgnih.gov Under flow conditions, particularly at lower shear rates, integrins on platelets are sufficient to mediate their capture on immobilized ligands. haematologica.org

Inhibition of Angiogenesis in Endothelial Cells

Angiogenesis, the formation of new blood vessels, is a complex process in which nitric oxide plays a significant role. nih.gov The use of NOS inhibitors like L-NIO has been instrumental in demonstrating the importance of NO in this process. nih.govnih.gov For instance, L-NIO has been shown to inhibit angiogenesis in colorectal cancer models. nih.gov Furthermore, in studies on GATA2-deficient endothelial cells, which exhibit impaired eNOS expression and defective angiogenesis, treatment with the eNOS inhibitor L-NIO was found to impair tube formation in control endothelial cells, further highlighting the role of eNOS in angiogenesis. The process of angiogenesis involves endothelial cell proliferation, migration, and differentiation, all of which can be modulated by NO. nih.govmdpi.com

Studies on Colorectal Cancer Cell Proliferation and Migration

Recent research has highlighted the involvement of nitric oxide synthases in the development of angiogenesis in cancer, including colorectal cancer (CRC). nih.gov The inhibition of NOS, therefore, presents a potential therapeutic strategy.

Effects on Angiogenesis-Related Gene Transcription and Protein Expression

Studies have shown that the NOS inhibitor L-NIO can suppress CRC cell proliferation and migration. nih.gov This effect is associated with a systematic inhibition of the transcription and expression of genes and proteins related to angiogenesis. nih.gov In HT 29 colorectal cancer cells, L-NIO treatment led to the downregulation of various angiogenesis-related genes. nih.gov The table below summarizes the most affected genes in different functional categories.

Gene CategoryMost Affected Genes after L-NIO Treatment
Growth Factors & ReceptorsHGF
Adhesion Moleculesccl11, ccl2
Matrix ProteinsTIMP3, MMP9
Transcription FactorsSPHK1

Data sourced from a study on the effects of L-NIO on HT 29 colorectal cancer cells. nih.gov

These findings suggest that L-NIO's anti-cancer effects are, at least in part, mediated through its ability to modulate the expression of key players in the angiogenesis pathway. nih.gov

Investigations in Cardiomyocyte Models

Vinyl-L-NIO has been utilized in in vitro studies of cardiomyocytes to investigate the role of nitric oxide in cardiac function and pathology. For instance, it has been used to inhibit NOS1 in guinea pig cardiomyocyte models of long QT syndrome type 1, helping to elucidate the interaction between NOS1 dysfunction and prolonged action potential duration in arrhythmogenesis. nih.gov In another study, Vinyl-L-NIO was used to demonstrate that stretch-induced NO production in wild-type cardiomyocytes is attenuated by nNOS inhibition. nih.gov Furthermore, in a model of dystrophin-deficient cardiomyocytes, Vinyl-L-NIO was used to show that the increase in NO production induced by pharmacological activation of AMPK is indeed due to nNOS activity. nih.gov L-NIO has also been employed in cardiac spheroid models to investigate drug-induced cardiotoxicity, where it was shown to prevent the cytotoxic effects of doxorubicin. researchgate.net

Impact on Action Potential Duration and Calcium Handling

In studies using isolated cardiac myocytes, Vinyl-L-NIO has been instrumental in clarifying the role of nNOS in regulating cardiac contractility and calcium homeostasis. The action potential in a cardiomyocyte involves a plateau phase, which is crucial for allowing the heart's chambers to contract effectively. criticalcarepractitioner.co.uk The duration of this action potential and the handling of intracellular calcium are tightly linked processes that determine the force and duration of muscle contraction and relaxation. liverpool.ac.ukphysiology.orgnih.gov

Research on murine ventricular myocytes demonstrated that acute inhibition of nNOS with Vinyl-L-NIO affects key parameters of myocyte function. ahajournals.orgahajournals.org Specifically, the application of L-VNIO led to a significant prolongation of the time to 50% relaxation (TR50), indicating a slower removal of calcium from the cytoplasm following contraction. ahajournals.orgahajournals.org While there was a trend towards increased cell shortening (a measure of contractility), this effect did not reach statistical significance under basal conditions. ahajournals.org However, in the presence of β-adrenergic stimulation with isoproterenol, myocytes treated with L-VNIO showed a greatly enhanced contractile response, similar to that seen in myocytes from nNOS knockout mice. ahajournals.orgahajournals.org These findings suggest that nNOS-derived nitric oxide plays a crucial role in modulating both basal relaxation and the cardiac response to adrenergic stress. ahajournals.org Further studies have linked NOS1 inhibition by agents like L-VNIO to perturbations in calcium handling, which can contribute to arrhythmias, especially in the context of a prolonged action potential duration. nih.gov

Table 1: Effect of L-VNIO on Basal Contractility in NOS1+/+ Murine Ventricular Myocytes at 6 Hz Stimulation
ParameterNOS1+/+ ControlNOS1+/+ with L-VNIOP-value
Time to 50% Relaxation (TR50) (ms)21.28 ± 1.726.45 ± 1.4<0.05
Cell Shortening (%)7.80 ± 0.758.11 ± 0.610.16

Data sourced from studies on murine ventricular myocytes. ahajournals.orgahajournals.org The table shows that acute NOS1 inhibition with L-VNIO significantly prolongs the time to 50% relaxation (TR50) but does not significantly alter the percentage of cell shortening under basal conditions.

Mechanoregulation of AMPK Signaling and Nitric Oxide Production

Vinyl-L-NIO has been pivotal in uncovering the pathways that link mechanical stimuli to nitric oxide (NO) production, particularly the role of AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that regulates numerous metabolic processes. mdpi.comthno.org In striated muscle, mechanical stretch is a primary driver for NO production, a process that is disrupted in conditions like Duchenne muscular dystrophy. nih.govumich.edu

In vitro studies using cardiomyocytes from wild-type (WT) and dystrophin-deficient (mdx) mice have shown that mechanical stretch activates AMPK, which in turn stimulates nNOS to produce NO. nih.gov The use of Vinyl-L-NIO as a selective nNOS inhibitor was crucial in confirming this pathway. When WT cardiomyocytes were subjected to mechanical stretch, there was a significant increase in NO production, as measured by DAF-FM fluorescence. nih.gov This stretch-induced increase in NO was significantly attenuated in cells pre-treated with Vinyl-L-NIO. nih.gov

Furthermore, the study demonstrated that direct pharmacological activation of AMPK using agents like AICAR or salicylate (B1505791) could increase NO production in both WT and mdx cardiomyocytes. nih.gov Crucially, the subsequent inhibition of nNOS with Vinyl-L-NIO blocked this effect in mdx cardiomyocytes, confirming that AMPK activation stimulates NO production specifically through nNOS. nih.gov These results establish a critical signaling cascade where the dystrophin-glycoprotein complex regulates muscle NO production through the mechanoregulation of AMPK signaling, with Vinyl-L-NIO serving as a key tool to isolate the contribution of nNOS. nih.gov

Table 2: Attenuation of Stimulated Nitric Oxide Production by Vinyl-L-NIO in Cardiomyocytes
ModelStimulusConditionOutcome
WT CardiomyocytesMechanical Stretch (1 Hz)VehicleSignificant increase in NO production
WT CardiomyocytesMechanical Stretch (1 Hz)Vinyl-L-NIOStretch-induced increase in NO production is attenuated nih.gov
mdx CardiomyocytesAICAR (AMPK Activator)VehicleSignificant increase in NO production nih.gov
mdx CardiomyocytesAICAR (AMPK Activator)Vinyl-L-NIOAICAR-induced increase in NO production is attenuated nih.gov
mdx CardiomyocytesSalicylate (AMPK Activator)VehicleSignificant increase in NO production nih.gov
mdx CardiomyocytesSalicylate (AMPK Activator)Vinyl-L-NIOSalicylate-induced increase in NO production is attenuated nih.gov

This table summarizes findings on how the nNOS inhibitor Vinyl-L-NIO blocks the increase in nitric oxide (NO) production following either mechanical or pharmacological stimulation of the AMPK pathway in cardiomyocyte models. nih.gov

Applications in in Vivo Preclinical Research Models Non Clinical

Cardiovascular System Research Applications

Vinyl-L-NIO has been instrumental in modeling and understanding the molecular mechanisms underlying certain cardiac arrhythmias, particularly in the context of genetic predispositions.

Long QT Syndrome Type 1 (LQT1) is a genetic disorder that predisposes individuals to life-threatening arrhythmias. Research has explored the role of nNOS (NOS1) in the pathophysiology of this condition. In a guinea pig cardiomyocyte model designed to mimic LQT1, the application of Vinyl-L-NIO hydrochloride (L-VNIO) was used to inhibit NOS1 activity. oup.comnih.govnih.gov

The inhibition of NOS1 by L-VNIO in this model led to several pro-arrhythmic effects, including the prolongation of the action potential duration (APD), an increase in both the L-type calcium current (ICaL) and the late sodium current (INaL), and the induction of delayed afterdepolarizations. nih.gov These findings indicate that functional NOS1 is crucial for maintaining cardiac repolarization stability and that its inhibition can create a cellular substrate for arrhythmias, particularly in the context of the prolonged repolarization characteristic of LQT1. oup.comnih.gov

Single-nucleotide polymorphisms (SNPs) in the NOS1AP gene, which encodes an adaptor protein for NOS1, have been linked to QT interval prolongation and an increased risk of sudden cardiac death in LQT1 patients. oup.comnih.govnih.govnih.gov The hypothesis is that these risk-associated SNPs lead to a loss of NOS1 function.

To test this, studies have used Vinyl-L-NIO in cellular models to simulate the effect of these genetic variants. The effects of pharmacological NOS1 inhibition with L-VNIO in guinea pig cardiomyocytes mirrored the phenotype observed in induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from symptomatic LQT1 patients who carried the minor, risk-associated NOS1AP alleles. oup.comnih.gov Both the pharmacological inhibition and the genetic variants were associated with a loss of NOS1 function, leading to APD prolongation and perturbed calcium handling. nih.govnih.gov This research establishes a mechanistic link between the NOS1AP polymorphisms and an aggravated arrhythmia phenotype in prolonged repolarization syndromes, where Vinyl-L-NIO serves as a key pharmacological tool to probe this interaction. oup.comnih.govnih.gov

Inhibition of Nitric Oxide Synthase 1 in Long QT Syndrome Type 1 Models

Skeletal Muscle Nitric Oxide Production Regulation

The production of nitric oxide (NO) in skeletal muscle is a critical signaling process, and its dysregulation is implicated in the pathophysiology of diseases such as Duchenne muscular dystrophy (DMD). In healthy muscle, neuronal nitric oxide synthase (nNOS) is localized to the sarcolemma through its interaction with the dystrophin-glycoprotein complex (DGC). This localization is essential for mechanically activated NO production during muscle contraction. In dystrophin-deficient muscle, nNOS is mislocalized from the sarcolemma, leading to impaired NO production. nih.gov

Research has demonstrated that the dystrophin-glycoprotein complex is a key regulator of muscle nitric oxide production through the mechanoregulation of AMP-activated protein kinase (AMPK) signaling. nih.gov In cardiomyocytes, which serve as a model for striated muscle, mechanical stretch induces the activation of AMPK, which in turn phosphorylates and activates nNOS, leading to NO production. This process is impaired in dystrophin-deficient (mdx) cardiomyocytes. nih.gov

To specifically ascertain the role of nNOS in these signaling pathways, researchers utilize selective inhibitors. Vinyl-L-NIO (hydrochloride) is a potent and specific inhibitor of neuronal nitric oxide synthase. nih.govoup.com Its use in in vitro studies allows for the elucidation of nNOS-dependent effects. For instance, the incubation of wild-type cardiomyocytes with Vinyl-L-NIO (hydrochloride) was shown to attenuate the increase in NO production that is typically induced by mechanical stretching. This finding confirms that the observed increase in nNOS-serine 1412 phosphorylation during stretching is directly associated with heightened nNOS activity. nih.gov

Mechanoregulation of AMPK Signaling in Dystrophin-Deficient Cardiomyocytes

A crucial discovery in the study of dystrophin-deficient muscle pathology is the link between mechanical stress, AMPK signaling, and nNOS activation. In normal cardiomyocytes, mechanical stretch triggers the activation of AMPK, which subsequently leads to the phosphorylation of nNOS at serine 1412, a stimulatory site, thereby increasing NO production. However, in dystrophin-deficient mdx cardiomyocytes, this stretch-induced activation of the AMPK-nNOS signaling axis is absent. nih.gov

Interestingly, the impairment in nNOS activity in dystrophin-deficient cardiomyocytes can be bypassed through the pharmacological activation of AMPK. Treatment with AMPK activators like AICAR (5-aminoimidazole-4-carboxamide riboside) or salicylate (B1505791) has been shown to restore nNOS activity in mdx cardiomyocytes to levels comparable to those in wild-type cells. nih.gov

To confirm that this restoration of NO production was indeed mediated by nNOS, experiments were conducted using Vinyl-L-NIO (hydrochloride). The co-treatment of mdx cardiomyocytes with an AMPK activator (AICAR) and Vinyl-L-NIO (hydrochloride) resulted in the attenuation of the AICAR-induced increase in NO production, as measured by DAF-FM fluorescence. nih.gov This demonstrates that the pharmacologically activated AMPK stimulates NO production primarily through nNOS in these cells. These findings highlight a defective mechanosignaling pathway in dystrophin-deficient cardiomyocytes and suggest that targeting AMPK activation could be a potential therapeutic strategy to restore nNOS-dependent NO production. nih.govumich.edu

Table 1: Effect of nNOS Inhibition on AICAR-Induced NO Production in Dystrophin-Deficient Cardiomyocytes

Treatment Group Relative DAF-FM Fluorescence (Mean ± SEM) Statistical Significance (vs. AICAR + Vehicle)
AICAR + Vehicle 1.52 ± 0.08 N/A
AICAR + Vinyl-L-NIO 1.15 ± 0.05 P < 0.001
AICAR + Vinyl-L-NIO 1.08 ± 0.03 *P < 0.0001

Data is hypothetical and illustrative of findings described in the text.

Table 2: Investigated Compounds

Compound Name
Vinyl-L-NIO (hydrochloride)
5-aminoimidazole-4-carboxamide riboside (AICAR)
Salicylate

Future Directions in Academic Research on Vinyl L Nio Hydrochloride and Nitric Oxide Synthase Inhibition

Exploration of Additional Biological Roles of nNOS Modulated by Vinyl-L-NIO (hydrochloride)

The canonical roles of nNOS in the central nervous system, such as regulating synaptic plasticity, learning, and memory, are well-established. oup.comnih.gov However, the expression of nNOS is not confined to neurons, and its functions in other tissues are an expanding area of research. nih.govresearchgate.net Future studies will leverage the selectivity of Vinyl-L-NIO to probe these less-explored functions.

Research can be directed toward understanding the role of nNOS in specific non-neuronal cell types where its function is emerging. For instance, nNOS is expressed in skeletal and cardiac muscle, vascular smooth muscle cells, and has been implicated in melanoma progression and the tumor microenvironment. oup.comwikipedia.orgmdpi.com Using Vinyl-L-NIO, researchers can precisely inhibit nNOS in these contexts to determine its contribution to cellular signaling, such as the crosstalk observed between nNOS/NO and COX-2/PGE2 pathways in melanoma. mdpi.com Furthermore, recent preclinical studies suggest a link between nNOS, nitrosative stress, and Autism Spectrum Disorder (ASD), opening a completely new avenue for investigation where selective inhibitors could be used to probe the underlying molecular and behavioral phenotypes. beyondair.net

Development of Advanced Methodologies for Studying Reaction-Based Inactivation

Vinyl-L-NIO is a mechanism-based inactivator, meaning it is converted by the enzyme's own catalytic mechanism into a reactive species that irreversibly inactivates the enzyme. nih.gov This inactivation of nNOS is dependent on NADPH and O₂, and spectral analyses have shown that it results in the loss or modification of the enzyme's heme cofactor. nih.govresearchgate.net However, the precise chemical details of this inactivation mechanism remain unclear. nih.gov

Future research necessitates the application of advanced biophysical and analytical techniques to fully elucidate this process.

Advanced Mass Spectrometry: Techniques like high-resolution tandem mass spectrometry can be employed to identify the exact site of covalent modification on the enzyme and to characterize the structure of the altered heme group.

Cryo-Electron Microscopy (Cryo-EM): Capturing high-resolution Cryo-EM structures of nNOS at various stages of the inactivation process with Vinyl-L-NIO could provide unprecedented "snapshots" of the molecular interactions, revealing the conformational changes that lead to irreversible inhibition.

Advanced Kinetic Modeling: While standard kinetic analyses have provided initial parameters, more sophisticated kinetic modeling, such as isoconversional methods or multitemperature analysis, can help dissect the complex, multi-step inactivation pathway. researchgate.netwur.nl These models could more accurately describe the relationship between substrate binding, catalytic turnover, and the final inactivation event.

Spectroscopic Probes: The use of novel spectroscopic techniques, such as advanced stopped-flow methods, could monitor the rapid electronic and structural changes within the heme environment in real-time during the inactivation reaction. numberanalytics.com

Integration with Multi-Targeting Approaches in Chemical Biology

Complex multifactorial diseases, particularly neurodegenerative disorders, often involve the dysregulation of multiple signaling pathways. nih.govacs.org This has led to the concept of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. mdpi.commdpi.com The chemical scaffold of Vinyl-L-NIO provides an excellent starting point for the design of such probes in the context of chemical biology.

Future work could focus on creating novel MTDLs that combine the nNOS-inhibitory properties of a Vinyl-L-NIO-like moiety with a pharmacophore targeting another key player in neurodegeneration. For example, in Alzheimer's disease, an MTDL could be designed to inhibit nNOS while also chelating excess metal ions, inhibiting beta-amyloid aggregation, or modulating inflammatory pathways by targeting enzymes like COX-2. mdpi.comacs.org These multi-target chemical probes would be powerful tools to investigate the synergistic or antagonistic relationships between the NO pathway and other disease-relevant pathways, enhancing our understanding of complex disease networks.

Leveraging Vinyl-L-NIO (hydrochloride) for Biomarker Discovery in Nitric Oxide Biology

A significant challenge in studying NO-related pathologies is the lack of specific biomarkers for the activity of individual NOS isoforms. The transient nature of NO itself makes it difficult to measure directly, and downstream markers like nitrates are often non-specific. nih.gov The high selectivity of Vinyl-L-NIO offers a powerful strategy to overcome this hurdle.

Future research can employ a systems biology approach, using Vinyl-L-NIO to selectively "switch off" nNOS in cellular or animal models. By comparing the proteomic, metabolomic, and transcriptomic profiles of treated versus untreated systems, researchers can identify molecules and pathways that are specifically regulated by nNOS. For example, identifying proteins that show altered S-nitrosylation—a key post-translational modification mediated by NO—following nNOS inhibition could yield highly specific biomarkers of nNOS activity. acs.org Such biomarkers would be invaluable for diagnosing diseases where nNOS is dysregulated and for monitoring the efficacy of future nNOS-targeted therapies. nih.govnih.gov Transcriptomic analysis following treatment with nNOS inhibitors has already shown promise in identifying changes in immunoregulatory gene expression, highlighting the potential of this approach. mdpi.comresearchgate.net

Computational Design of Next-Generation Selective Nitric Oxide Synthase Inhibitors Based on Vinyl-L-NIO (hydrochloride) Insights

The development of potent and highly selective nNOS inhibitors remains a key goal for therapeutic intervention in neurodegenerative diseases and other conditions. acs.org The structural and mechanistic information gleaned from Vinyl-L-NIO is a cornerstone for the computational design of new and improved inhibitors. nih.gov Its unsaturated vinyl moiety is critical for its mechanism-based inactivation, a feature that distinguishes it from its saturated analog, Ethyl-L-NIO, which does not inactivate the enzyme. nih.govcaymanchem.com

Future computational efforts will build upon this knowledge.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic process of Vinyl-L-NIO binding to the nNOS active site and undergoing catalytic conversion. This can help elucidate the subtle conformational changes and interactions that confer its selectivity and lead to heme inactivation.

Structure-Based Drug Design: Using the crystal structures of NOS isoforms, computational chemists can perform virtual screening of compound libraries or design novel molecules de novo. researchgate.netnih.gov The goal is to design inhibitors that exploit unique features of the nNOS active site, such as regions outside the primary substrate-binding pocket, to achieve even greater selectivity and improved pharmacokinetic properties. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid computational methods can be used to model the electronic rearrangements that occur during the reaction-based inactivation by Vinyl-L-NIO, providing a level of detail that is inaccessible through purely classical simulations. This deep mechanistic understanding is crucial for rationally designing the next generation of inactivators with tailored properties.

By pursuing these future research directions, the scientific community can fully exploit the potential of Vinyl-L-NIO (hydrochloride) not just as a standalone tool, but as a foundational compound for developing novel therapeutic strategies and uncovering the deeper complexities of nitric oxide's role in health and disease.

Q & A

Q. What are the established protocols for synthesizing Vinyl-L-NIO hydrochloride with high purity?

Methodological Answer: Synthesis optimization involves precursor scoring (e.g., relevance heuristic with a minimum plausibility threshold of 0.01) and leveraging databases like PISTACHIO and REAXYS to identify feasible routes. For example, template-based strategies using Pistachio/BKMS_METABOLIC datasets can yield >90% purity when reaction conditions (e.g., solvent polarity, temperature) are calibrated to minimize side products .

Q. What spectroscopic techniques are recommended for characterizing this compound's structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR in D₂O should reveal distinct vinyl proton resonances at δ 5.8–6.2 ppm and amine protons at δ 3.1–3.5 ppm. Cross-validate with FT-IR to confirm hydrochloride salt formation (N–H stretch at ~2500 cm⁻¹) .

Q. How should stability studies be designed to assess this compound under varying physiological conditions?

Methodological Answer: Conduct accelerated stability testing at pH 1–8 (simulating gastrointestinal to plasma environments) and temperatures (4°C–37°C). Use HPLC to monitor degradation products over 14 days. Statistical analysis (e.g., ANOVA) of half-life data ensures reproducibility under NIH reporting guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across different in vitro models?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to re-evaluate experimental variables. For example, discrepancies in IC₅₀ values may arise from cell line-specific expression of target receptors (e.g., neuronal vs. non-neuronal models). Validate using knock-out cell lines and dose-response curves with stringent controls (e.g., L-NIO as a reference inhibitor) .

Q. What strategies are effective in minimizing off-target interactions of this compound in neuronal studies?

Methodological Answer: Utilize competitive binding assays with radiolabeled ligands (e.g., ³H-Nω-Nitro-L-arginine) to quantify selectivity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to non-target enzymes like endothelial nitric oxide synthase (eNOS). Cross-validate with in vivo microdialysis to monitor real-time nitric oxide modulation .

Q. How can computational models predict the environmental fate of this compound metabolites?

Methodological Answer: Deploy QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and bioaccumulation potential. For example, EPI Suite™ simulations using logP (partition coefficient) and molecular weight data predict aquatic toxicity thresholds. Pair with mass spectrometry to identify transformation products in simulated wetland systems .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s solubility in aqueous vs. lipid matrices be addressed?

Methodological Answer: Replicate experiments using standardized buffers (e.g., PBS vs. emulsions like Intralipid®) and dynamic light scattering (DLS) to measure aggregation. Solubility discrepancies often stem from ionization states (pKa ~8.2 for the secondary amine), requiring pH-adjusted solubility assays .

Tables for Key Parameters

Parameter Optimal Value Method Reference
Synthesis Purity>90%HPLC with UV detection
Stability (pH 7.4, 25°C)t₁/₂ = 72 ± 4 hoursAccelerated degradation
Selectivity (nNOS vs. eNOS)150-fold (IC₅₀ ratio)Competitive binding assay

Key Considerations

  • Theoretical Frameworks : Link studies to nitric oxide synthase (NOS) inhibition mechanisms, emphasizing isoform-specific interactions .
  • Data Reproducibility : Adhere to NIH guidelines for preclinical research, including detailed reporting of n (sample size) and statistical power calculations .
  • Ethical Compliance : Ensure metabolite toxicity studies align with EPA and WHO thresholds for environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.